molecular formula C21H36O5 B611144 RK-682, Streptomyces sp.

RK-682, Streptomyces sp.

Cat. No.: B611144
M. Wt: 368.5 g/mol
InChI Key: KZTSLHQKWLYYAC-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

RK-682 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases such as LMW-PTP, CDC25B, and PTP1B . These enzymes are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction. RK-682 interacts with these enzymes by binding to their active sites, thereby preventing the dephosphorylation of tyrosine residues on target proteins . This inhibition leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cell function.

Cellular Effects

RK-682 has been shown to influence various cellular processes, including cell cycle progression and apoptosis . By inhibiting protein tyrosine phosphatases, RK-682 can block the G1/S transition of the cell cycle, leading to cell cycle arrest . Additionally, RK-682 has been reported to enhance levels of phosphotyrosine in cells, which can impact cell signaling pathways and gene expression . These effects on cellular signaling and gene expression can ultimately influence cellular metabolism and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of RK-682 involves its binding to the active sites of protein tyrosine phosphatases, thereby inhibiting their activity . This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, leading to an accumulation of phosphorylated proteins . The binding interactions between RK-682 and protein tyrosine phosphatases are critical for its inhibitory effects. Additionally, RK-682 can form aggregates in solution, which may further influence its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RK-682 can change over time due to its stability and degradation. RK-682 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that RK-682 can maintain its inhibitory effects on protein tyrosine phosphatases over extended periods, leading to sustained changes in cellular signaling and function . The degradation of RK-682 over time can impact its efficacy and the observed cellular effects.

Dosage Effects in Animal Models

The effects of RK-682 in animal models can vary with different dosages. At lower doses, RK-682 can effectively inhibit protein tyrosine phosphatases without causing significant toxicity . At higher doses, RK-682 may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the inhibitory effects of RK-682 become more pronounced at specific dosage levels .

Metabolic Pathways

RK-682 is involved in metabolic pathways related to protein tyrosine phosphorylation and dephosphorylation . By inhibiting protein tyrosine phosphatases, RK-682 can alter the balance of phosphorylated and dephosphorylated proteins, impacting various metabolic processes . The interaction of RK-682 with enzymes such as LMW-PTP, CDC25B, and PTP1B can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, RK-682 is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of RK-682, influencing its activity and function . The distribution of RK-682 within cells can also impact its inhibitory effects on protein tyrosine phosphatases and other target proteins .

Subcellular Localization

The subcellular localization of RK-682 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . RK-682 can localize to areas where protein tyrosine phosphatases are active, allowing it to effectively inhibit their activity . The localization of RK-682 within cells can also impact its interactions with other biomolecules and its overall efficacy as an inhibitor .

Preparation Methods

TAN 1364B is synthesized through a series of chemical reactions involving tetronic acid derivatives. The synthetic route typically involves the acylation of tetronic acid with hexadecanoyl chloride under basic conditions to yield 3-hexadecanoyl-5-hydroxymethyltetronic acid . The compound can also be isolated from Streptomyces species through fermentation processes . Industrial production methods involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

TAN 1364B undergoes various chemical reactions, including:

Scientific Research Applications

TAN 1364B has a wide range of scientific research applications:

Comparison with Similar Compounds

TAN 1364B is similar to other tetronic acid derivatives, such as RK-682 and CI 010. it is unique in its ability to inhibit a broader range of enzymes, including phospholipase A2 and HIV-1 protease. This broad-spectrum inhibitory activity makes TAN 1364B a valuable compound for research and therapeutic applications.

Similar Compounds

Properties

IUPAC Name

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTSLHQKWLYYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RK-682, Streptomyces sp.
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